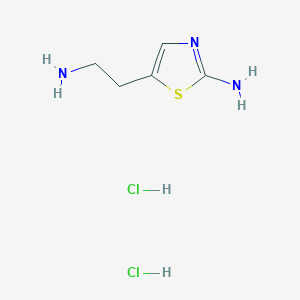

5-(2-Aminoethyl)thiazol-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOZLNMXGIFIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545596 | |

| Record name | 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105774-05-8 | |

| Record name | 5-(2-Aminoethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiazol-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form thiazolidine derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antibacterial Activity

5-(2-Aminoethyl)thiazol-2-amine dihydrochloride has demonstrated significant antibacterial properties. Research indicates that compounds derived from thiazole structures often exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Case Study: Antibacterial Evaluation

A study evaluated various thiazole derivatives, including this compound, against common bacterial strains. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential for further development into therapeutic agents .

Anticancer Activity

The compound also shows promise in the field of oncology. Thiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines, including leukemia and liver cancer cells. Research has indicated that certain derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Case Study: Cytotoxicity Against Cancer Cells

In a recent study, this compound was tested for its anticancer properties on human chronic myeloid leukemia K562 cells. The compound exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth at low concentrations (around 10 µM). This suggests its potential utility in developing new treatments for hematological malignancies .

Neuropharmacological Applications

Beyond antibacterial and anticancer activities, thiazole derivatives are being explored for their neuropharmacological properties. Some studies suggest that compounds like this compound may act as modulators of neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases or mood disorders .

Case Study: Neuroprotective Effects

Research has indicated that certain thiazole-based compounds can protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated that these compounds could enhance cell viability in models of neurodegeneration, suggesting a possible role in developing neuroprotective therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, often starting from simpler thiazole precursors through methods such as cyclization and substitution reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

Table: Summary of Synthesis Methods and SAR Insights

| Methodology | Key Steps | Observations |

|---|---|---|

| Cyclization | Reaction with thiourea and halogenated ketones | Effective formation of thiazole core |

| Substitution | Introduction of aminoethyl side chain | Enhanced biological activity observed |

| Derivatization | Modifications at various positions on the thiazole ring | Variability in potency across different derivatives |

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Core Ring Systems: Thiazole vs. Thiadiazole: Thiazole (one sulfur, one nitrogen) derivatives exhibit distinct electronic properties compared to 1,3,4-thiadiazoles (two nitrogens, one sulfur), which influence reactivity and binding affinities. For example, thiadiazoles are more electron-deficient, enhancing their role in medicinal chemistry .

Substituent Effects: Aminoethyl vs. Halogenation: Chlorine substitution (e.g., ) increases lipophilicity but may reduce water solubility, limiting bioavailability .

Salt Forms :

- Dihydrochloride salts (common in ) enhance aqueous solubility compared to free bases, critical for in vitro assays and formulation .

Biological Activity

5-(2-Aminoethyl)thiazol-2-amine dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential antibacterial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a thiazole ring, which is known for its role in various biological activities. The presence of amino groups enhances its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. In studies, compounds within the 2-aminothiazole series have shown sub-micromolar minimum inhibitory concentrations (MICs), indicating potent antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 0.7 | Mycobacterium tuberculosis |

| Analog A | 4.5 | Staphylococcus aureus |

| Analog B | 3.0 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, mediated by the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of thiazole derivatives, this compound was found to have an IC50 value of 1.5 µM against MCF7 cells, indicating strong potential as an anticancer agent.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in preventing oxidative stress-related damage in cells. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : Inhibition of bacterial growth through interference with cell wall synthesis and metabolic processes.

- Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of apoptotic pathways and inhibition of proliferation signals.

- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.

Structure-Activity Relationship (SAR)

The activity of thiazole derivatives is significantly influenced by their structural features. Modifications at the amino or thiazole positions can enhance or diminish biological activity. For instance, substituents at the C-4 position have been shown to affect the compound's potency against M. tuberculosis and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via condensation reactions involving thiazole precursors and ethylenediamine derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with acetic acid and sodium acetate under controlled conditions can yield thiazole intermediates, which are subsequently functionalized with aminoethyl groups and hydrochlorinated . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazole), solvent selection (acetic acid for reflux), and purification via recrystallization (DMF/acetic acid mixtures) to improve crystallinity and purity .

Q. How is receptor selectivity for metabotropic glutamate receptor 5 (mGluR5) determined experimentally?

- Methodological Answer : Receptor selectivity is assessed using radioligand binding assays with transfected cell lines expressing mGluR5 versus other glutamate receptor subtypes (e.g., mGluR1, NMDA). Competitive displacement curves with [³H]-labeled antagonists (e.g., MPEP) quantify IC₅₀ values. Functional selectivity is further validated via calcium mobilization assays (Fluo-4 dye) in cells expressing mGluR5-coupled Gαq pathways .

Q. What analytical techniques are critical for characterizing purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm chemical identity and purity (>95%). Stability is monitored under storage conditions (-20°C for lyophilized powder; -80°C in DMSO solutions) using accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers address discrepancies in the compound’s efficacy across different in vivo models of neurological disorders (e.g., fragile X syndrome vs. addiction)?

- Methodological Answer : Discrepancies may arise from differences in mGluR5 expression levels, blood-brain barrier (BBB) penetration, or compensatory pathways. To resolve this:

- Conduct pharmacokinetic studies (plasma/brain tissue LC-MS/MS) to compare bioavailability.

- Use conditional mGluR5 knockout models to isolate receptor-specific effects.

- Validate target engagement via ex vivo autoradiography with [¹¹C]-ABP688 .

Q. What strategies improve the compound’s bioavailability for central nervous system (CNS) studies?

- Methodological Answer : Bioavailability enhancement methods include:

- Formulation : Use solubilizing agents (e.g., cyclodextrins) for aqueous administration.

- Prodrug Design : Introduce lipophilic ester prodrugs to enhance BBB permeability, followed by enzymatic cleavage in the brain.

- Dosing Regimens : Optimize intraperitoneal vs. oral dosing schedules based on half-life (t₁/₂) and clearance rates .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent mGluR5 antagonists?

- Methodological Answer : SAR analysis involves:

- Core Modifications : Replace the thiazole ring with isosteres (e.g., oxadiazole) to assess binding affinity .

- Side-Chain Optimization : Introduce methyl or halogen substituents on the aminoethyl group to evaluate steric/electronic effects on receptor interaction.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) against mGluR5 crystal structures (PDB: 6N51) to identify critical hydrogen-bonding residues .

Q. What experimental controls are essential when analyzing the compound’s effects on synaptic plasticity in rodent models?

- Methodological Answer : Controls should include:

- Vehicle Controls : DMSO or saline to rule out solvent effects.

- Positive Controls : Established mGluR5 antagonists (e.g., MTEP) to benchmark efficacy.

- Genetic Controls : mGluR5 knockout mice to confirm target specificity.

- Behavioral Blinding : Randomize treatment groups and use blinded experimenters to reduce bias .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s therapeutic window in autism spectrum disorder (ASD) models?

- Methodological Answer : Contradictions may stem from:

- Species Differences : Mouse vs. rat models exhibit varying mGluR5 expression profiles.

- Dose-Dependent Effects : Biphasic responses (e.g., low-dose rescue vs. high-dose toxicity) require full dose-response curves (0.1–100 mg/kg).

- Endpoint Variability : Use standardized behavioral assays (e.g., three-chamber sociability test) across labs to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.